molecular formula C9H11ClN4S B2508611 4-Chloro-8-isopropyl-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine CAS No. 1453186-96-3

4-Chloro-8-isopropyl-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine

Cat. No.: B2508611
CAS No.: 1453186-96-3
M. Wt: 242.73
InChI Key: RRBPEHJNXHJYQN-UHFFFAOYSA-N
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Description

4-Chloro-8-isopropyl-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine: is a chemical compound with the molecular formula C9H11ClN4S and a molecular weight of 242.73 g/mol .

Scientific Research Applications

4-Chloro-8-isopropyl-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine has several scientific research applications :

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Biological Studies: The compound is used in studies related to enzyme inhibition, particularly cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

    Chemical Biology: It serves as a probe to study the interaction of small molecules with biological macromolecules.

    Industrial Applications: The compound is explored for its potential use in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-8-isopropyl-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine typically involves the following steps :

    Formation of the pyrazole ring: This step involves the reaction of hydrazine with a β-ketoester to form the pyrazole ring.

    Cyclization: The pyrazole derivative undergoes cyclization with a suitable reagent to form the pyrazolo[1,5-a][1,3,5]triazine core.

    Isopropylation: The isopropyl group is introduced at the 8-position using isopropyl bromide in the presence of a base.

    Methylthiolation: The methylthio group is introduced at the 2-position using methylthiolating agents such as methyl iodide and sodium hydrosulfide.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-8-isopropyl-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chlorine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

    Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.

    Substitution: Amines, thiols, alkoxides, and appropriate solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated derivatives.

    Substitution: Amino, thio, and alkoxy derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine
  • 8-Isopropyl-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine
  • 4-Chloro-8-isopropylpyrazolo[1,5-a][1,3,5]triazine

Uniqueness

4-Chloro-8-isopropyl-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine is unique due to the presence of both the chlorine and isopropyl groups, which contribute to its specific biological activity and chemical reactivity . The combination of these substituents enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

4-chloro-2-methylsulfanyl-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN4S/c1-5(2)6-4-11-14-7(6)12-9(15-3)13-8(14)10/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBPEHJNXHJYQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2N=C(N=C(N2N=C1)Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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